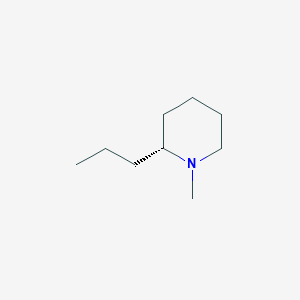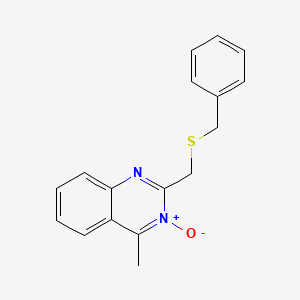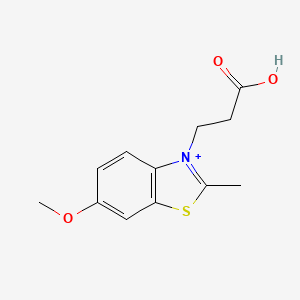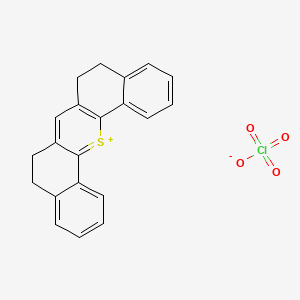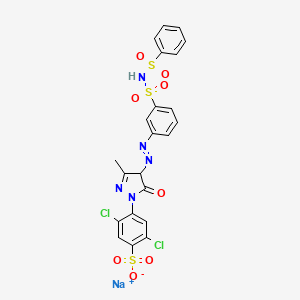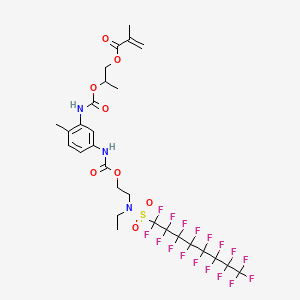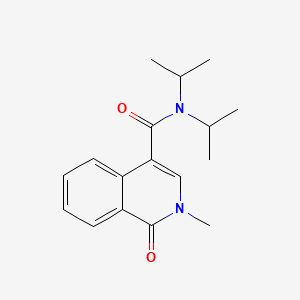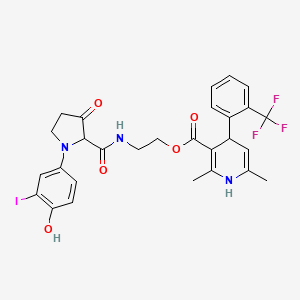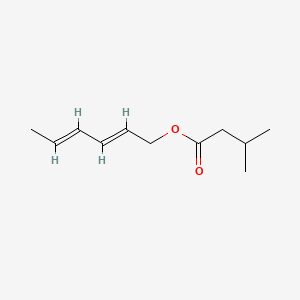
2,2,2-Trichloroethyl (2R-(2alpha,3beta(R*)))-1-(2-(((ethylthio)thioxomethyl)thio)-4-oxoazetidin-3-yl)ethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloroethyl (2R-(2alpha,3beta(R*)))-1-(2-(((ethylthio)thioxomethyl)thio)-4-oxoazetidin-3-yl)ethyl carbonate is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including trichloroethyl, ethylthio, and oxoazetidinyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl (2R-(2alpha,3beta(R*)))-1-(2-(((ethylthio)thioxomethyl)thio)-4-oxoazetidin-3-yl)ethyl carbonate involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the azetidinone core, followed by the introduction of the trichloroethyl and ethylthio groups. The final step involves the formation of the carbonate ester. Each step requires careful control of temperature, pH, and the use of appropriate catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloroethyl (2R-(2alpha,3beta(R*)))-1-(2-(((ethylthio)thioxomethyl)thio)-4-oxoazetidin-3-yl)ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trichloroethyl group to less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethylthio group with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like thiols and amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice being critical factors.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives. These products can be further utilized in different applications, depending on their chemical properties.
Applications De Recherche Scientifique
2,2,2-Trichloroethyl (2R-(2alpha,3beta(R*)))-1-(2-(((ethylthio)thioxomethyl)thio)-4-oxoazetidin-3-yl)ethyl carbonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2,2-Trichloroethyl (2R-(2alpha,3beta(R*)))-1-(2-(((ethylthio)thioxomethyl)thio)-4-oxoazetidin-3-yl)ethyl carbonate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. The pathways involved include disruption of cellular processes and induction of oxidative stress, leading to cell death in certain cases.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trichloroethyl (2R-(2alpha,3beta(R)))-1-(2-(((methylthio)thioxomethyl)thio)-4-oxoazetidin-3-yl)ethyl carbonate*
- 2,2,2-Trichloroethyl (2R-(2alpha,3beta(R)))-1-(2-(((phenylthio)thioxomethyl)thio)-4-oxoazetidin-3-yl)ethyl carbonate*
Uniqueness
Compared to similar compounds, 2,2,2-Trichloroethyl (2R-(2alpha,3beta(R*)))-1-(2-(((ethylthio)thioxomethyl)thio)-4-oxoazetidin-3-yl)ethyl carbonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
76431-30-6 |
|---|---|
Formule moléculaire |
C11H14Cl3NO4S3 |
Poids moléculaire |
426.8 g/mol |
Nom IUPAC |
1-[(2R)-2-ethylsulfanylcarbothioylsulfanyl-4-oxoazetidin-3-yl]ethyl 2,2,2-trichloroethyl carbonate |
InChI |
InChI=1S/C11H14Cl3NO4S3/c1-3-21-10(20)22-8-6(7(16)15-8)5(2)19-9(17)18-4-11(12,13)14/h5-6,8H,3-4H2,1-2H3,(H,15,16)/t5?,6?,8-/m1/s1 |
Clé InChI |
BYNCJUAQLFUBLA-NPWHJSNTSA-N |
SMILES isomérique |
CCSC(=S)S[C@@H]1C(C(=O)N1)C(C)OC(=O)OCC(Cl)(Cl)Cl |
SMILES canonique |
CCSC(=S)SC1C(C(=O)N1)C(C)OC(=O)OCC(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


